molecular formula C23H23NO6 B2509681 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 637747-02-5

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No. B2509681
CAS RN: 637747-02-5
M. Wt: 409.438
InChI Key: PAHXUFGXMNIZSM-UHFFFAOYSA-N
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Description

The compound "3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate" is a complex molecule that appears to be related to various synthesized derivatives of 2,3-dihydrobenzo[1,4]dioxine and chromen-4-one structures. These types of compounds are of interest due to their potential biological activities and their structural complexity which allows for a variety of chemical interactions and reactions.

Synthesis Analysis

The synthesis of related compounds involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine have been synthesized from 2-prop-2-ynyloxyphenols through a reaction that shows significant stereoselectivity, with the Z isomers being formed preferentially or exclusively. The configuration of the major stereoisomers was confirmed by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-oxo-2H-chromen-4-yl 4-methylbenzoate, shows that the chromen-2-one ring system can have varying dihedral angles with its side chains, indicating flexibility in the molecular conformation. This flexibility can influence the compound's interactions with other molecules and its overall chemical behavior .

Chemical Reactions Analysis

The interactions of polycyclic aromatic hydrocarbons, which are structurally related to the compound , with specific binding sites in biological systems have been studied. For example, indolo[3,2-b]carbazoles and their derivatives have been shown to inhibit specific binding of 2,3,7,8-tetrachlorodibenzo-p-dioxin in rat liver cytosol. The affinity for these binding sites can be significantly altered by the substitution of different atoms or groups on the compound, affecting its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated using computational methods such as Hartree-Fock and Density Functional Theory. These studies include calculations of structural parameters, vibrational frequencies, conformational properties, natural bond orbital analysis, atomic charge analysis, and thermodynamic properties. The results from these theoretical investigations generally agree with experimental data, providing insights into the behavior of these molecules under various conditions .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research on related compounds, such as derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine, has shown innovative synthetic routes utilizing tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. These methodologies allow for the stereoselective synthesis of complex molecules, potentially opening new avenues for the synthesis of the specified compound and its analogs (Gabriele et al., 2006). Another study highlights the one-pot three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst, demonstrating the potential for efficient and environmentally friendly synthetic strategies (Hazeri et al., 2014).

Pharmacological Applications

The antioxidant properties of coumarin derivatives have been studied, indicating that specific structural modifications can lead to significant bioactivities. For instance, a derivative featuring a dioxin-ethanol medium demonstrated high antioxidant activities, comparable to vitamin C in certain assays, suggesting potential therapeutic applications of related compounds (Abd-Almonuim et al., 2020). Another study on microwave-assisted cyclization under mildly basic conditions for the synthesis of benzo[c]chromen-6-ones and their analogues further supports the feasibility of generating structurally diverse compounds with potential pharmacological relevance (Dao et al., 2018).

Chemical Properties and Characterization

Theoretical investigations have provided insights into the structural, spectroscopic, electronic, and thermodynamic properties of related compounds, laying the groundwork for understanding the behavior of complex molecules under various conditions. Such studies are crucial for predicting reactivity, stability, and potential applications in various fields, including drug development and materials science (Kara et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, similar compounds with a dihydrobenzo[b][1,4]dioxin-6-yl group can be hazardous and should be handled with care .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. For example, if it has interesting biological activity, it could be further developed as a pharmaceutical compound .

properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-5-14-10-16-19(12-18(14)30-23(26)24(3)4)29-13(2)21(22(16)25)15-6-7-17-20(11-15)28-9-8-27-17/h6-7,10-12H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHXUFGXMNIZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)N(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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